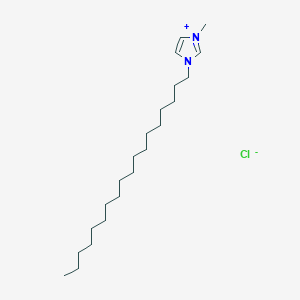

3-Methyl-1-octadecylimidazolium chloride

概要

説明

Synthesis Analysis

- Synthesis Techniques : The synthesis of imidazolium chloride compounds, such as 1,3-dimethylimidazolium-2-carboxylate, often involves reactions like N-alkylation and C-carboxylation, producing good yield and forming crystal structures with significant features (Holbrey et al., 2003).

Molecular Structure Analysis

- Crystal Structure : The crystal structure of imidazolium chloride salts often exhibits interesting features, such as hydrogen bonding and specific stacking arrangements (Zhang et al., 2013).

Chemical Reactions and Properties

- Reactivity and Stability : These compounds are known for participating in complex formation and showing stability under various conditions. For example, their interaction with nitratodioxouranate(VI) anions has been studied, demonstrating their reactivity and structural stability (Bradley et al., 2004).

Physical Properties Analysis

- Hydrogen Bonding Network : The presence of hydrogen bonding networks in imidazolium chloride salts like 1-butyl-3-methylimidazolium chloride is a notable physical property, contributing to their unique structure and behavior (Saha et al., 2003).

Chemical Properties Analysis

- Ionic Interactions : These compounds show significant ionic interactions, as evidenced in various studies. For example, the structure and electrochemical properties of 1-alkyl-3-methylimidazolium chloride salts have been extensively investigated, revealing detailed insights into their ionic nature and interactions (Downard et al., 2004).

科学的研究の応用

Polymer Science : Ding et al. (2008) explored the modification of Na-montmorillonite with 1-Octadecyl-3-methylimidazolium chloride to create organo-montmorillonite (OMMT). This study analyzed how OMMT affects the melting intercalation of polypropylene (PP), revealing insights into the interlayer micro-circumstances of OMMT and their impact on polymer processing (Ding et al., 2008).

Physical Chemistry : Hunt (2007) investigated 1-Butyl-3-methyl-imidazolium chloride and its derivatives, focusing on how modifications in its structure affect properties like hydrogen bonding, viscosity, and melting points. This research provides insight into the counter-intuitive behavior of these ionic liquids in terms of their physical properties (Hunt, 2007).

Medical Research : De Campos et al. (2020) studied the anti-tumor effects of various imidazolium salts, including 1-n-octadecyl-3-methylimidazolium chloride, on oral squamous cell carcinoma. This research highlighted the potential of these compounds in cancer treatment due to their selective effects on cancer cells (De Campos et al., 2020).

Nanotechnology : Yang et al. (2014) synthesized long-chain alkyl imidazolium based ionic liquids for the creation of small nickel nanoparticles. This approach offers potential applications in areas like carbon nanotube growth (Yang et al., 2014).

Analytical Chemistry : Qiu et al. (2011) developed new liquid chromatography adsorbents using 1-vinyl-3-octadecylimidazolium bromide. The study demonstrated the unique shape selectivity of these materials for separating complex mixtures like polycyclic aromatic hydrocarbons (Qiu et al., 2011).

Safety And Hazards

3-Methyl-1-octadecylimidazolium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The long-term toxicities of ionic liquids like 3-Methyl-1-octadecylimidazolium chloride over generations lacked intensive investigation . Therefore, future research should focus on understanding the potential risk for the aquatic ecosystem induced by ionic liquids and the damage done by these chemicals to the aquatic environment .

特性

IUPAC Name |

1-methyl-3-octadecylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXGSWXECDJESI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370174 | |

| Record name | NSC-747269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-octadecylimidazolium chloride | |

CAS RN |

171058-19-8 | |

| Record name | NSC-747269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-747269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

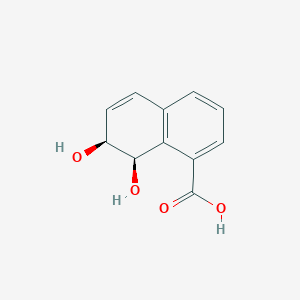

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)

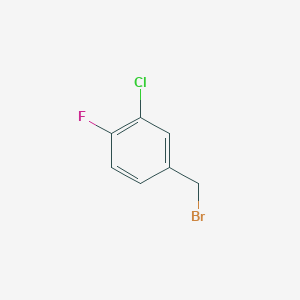

![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)

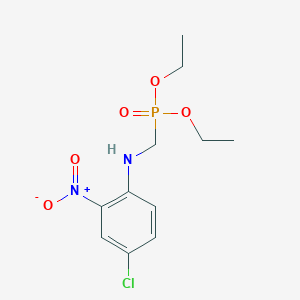

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)